3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline
Overview
Description
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.1752 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a dimethylamino group attached to a benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline can be achieved through several methods. One common synthetic route involves the nitration of N,N-dimethyl-3-trifluoromethylaniline. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the dimethylamino group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can be further functionalized.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline include:
N,N-Dimethyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethyl-4-nitroaniline: Lacks the dimethylamino group, affecting its reactivity and applications.
4-Nitroaniline: Lacks both the trifluoromethyl and dimethylamino groups, making it less versatile in certain applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs.
Properties
IUPAC Name |
N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(2)6-3-4-8(14(15)16)7(5-6)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMACFOIBEPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194396 | |
Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41512-62-3 | |
Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041512623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-nitro-3(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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